Azulene-1-carbaldehyde

Chromophoric materials Dyes and pigments Optical sensing

Azulene-1-carbaldehyde (CAS 7206-61-3), also referred to as 1-azulenecarboxaldehyde or 1-formylazulene, is a C11H8O aldehyde derivative of the non-benzenoid bicyclic aromatic hydrocarbon azulene. It possesses a 5–7 fused ring system with a formyl substituent at the 1-position, which confers a distinct magenta hue (λmax ≈ 542 nm in hexane) arising from perturbation of azulene's characteristic S2→S0 electronic transition.

Molecular Formula C11H8O
Molecular Weight 156.184
CAS No. 7206-61-3
Cat. No. B2927733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzulene-1-carbaldehyde
CAS7206-61-3
Molecular FormulaC11H8O
Molecular Weight156.184
Structural Identifiers
SMILESC1=CC=C2C=CC(=C2C=C1)C=O
InChIInChI=1S/C11H8O/c12-8-10-7-6-9-4-2-1-3-5-11(9)10/h1-8H
InChIKeyCZRXLQPVJOJLML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Azulene-1-carbaldehyde (CAS 7206-61-3): Non-Benzenoid Aromatic Aldehyde for Chromophoric and Reactive Intermediate Applications


Azulene-1-carbaldehyde (CAS 7206-61-3), also referred to as 1-azulenecarboxaldehyde or 1-formylazulene, is a C11H8O aldehyde derivative of the non-benzenoid bicyclic aromatic hydrocarbon azulene. It possesses a 5–7 fused ring system with a formyl substituent at the 1-position, which confers a distinct magenta hue (λmax ≈ 542 nm in hexane) arising from perturbation of azulene's characteristic S2→S0 electronic transition [1]. The aldehyde group enables Knoevenagel condensations, Claisen–Schmidt reactions, and imine formations that are central to its role as a precursor for vinylazulene chromophores, chalcones, and NLO-active materials [2][3].

Why Azulene-1-carbaldehyde Cannot Be Replaced by Simple Azulene, 1,3-Dicarbaldehyde, or Carboxylic Acid Analogs


Azulene derivatives exhibit starkly divergent optical, electronic, and reactivity profiles depending on the nature and position of substituents. Azulene itself is deep blue, while 1,3-dicarbaldehyde is red and 1-carbaldehyde is magenta, reflecting quantifiably different S2–S0 energy gaps that cannot be replicated by simple mixing [1]. In synthetic applications, the monoaldehyde group at position 1 is a unique handle for selective Knoevenagel condensations without the competing side reactions observed with dicarbonyl substrates; simultaneously, it enables a mild room-temperature acid-catalyzed decarbonylation strategy for temporary protection of the azulene ring that is inaccessible with the carboxylic acid [2]. Biological activity comparisons further reveal that 7-acetyl-4-methylazulene-1-carbaldehyde (a natural derivative of the 1-carbaldehyde scaffold) displays moderate antibacterial activity against S. aureus whereas analogous 1-carboxylic acid congeners do not [3][4].

Quantitative Head-to-Head Comparison: Azulene-1-carbaldehyde vs. Closest Analogs


Hue Differentiation: Magenta vs. Blue vs. Red Among Azulene, 1-Carbaldehyde, and 1,3-Dicarbaldehyde

Azulene-1-carbaldehyde exhibits a magenta color that is visually and spectroscopically distinct from both parent azulene (deep blue) and azulene-1,3-dicarbaldehyde (red). This chromatic differentiation originates from substituent-induced modulation of the S2–S0 energy gap relative to S1–S0 [1]. The λmax of azulene-1-carbaldehyde in hexane is approximately 542 nm , positioning it between azulene (~580 nm, blue) and the 1,3-dicarbaldehyde (~480–500 nm, red/orange) [1].

Chromophoric materials Dyes and pigments Optical sensing

Mild Decarbonylation Strategy for Ring Protection: 1-Carbaldehyde Yields vs. 1,3-Dicarbaldehyde

The 1-azulenecarbaldehyde scaffold undergoes a unique acid-catalyzed decarbonylation at room temperature when treated with pyrrole in acetic acid. This reaction proceeds in 49–78% yield for monoaldehyde substrates while 1,3-dicarbaldehydes give lower yields of 36–52% [1]. The reaction serves as a temporary protection strategy for the 1-position of azulene, enabling selective functionalization at other ring positions without permanent alteration.

Synthetic methodology Protecting group strategy Azulene functionalization

Acid-Responsive Fluorescence: Protonation of Azulene Monoaldehyde in TFA

Azulene monoaldehyde (azulene-1-carbaldehyde) undergoes protonation in strong acid (trifluoroacetic acid, TFA), as confirmed by both emission spectroscopy and 1H NMR [1]. This protonation significantly alters its emission profile—a property not shared by azulene hydrocarbons lacking the aldehyde substituent. The S2→S0 emission characteristic is retained but with measurable spectral shifts upon protonation, providing a binary fluorescence switch.

Fluorescence sensing pH-responsive materials Photophysics

Antifungal Activity of Azulene-1-carbaldehyde-Derived Chalcones vs. Standard Antifungals

Azulene-containing chalcones synthesized via Claisen–Schmidt condensation of azulene-1-carbaldehyde exhibited good antifungal activity against Candida parapsilosis, with MIC values of 0.156–0.312 mg/mL across the series. The most active compound—bearing azulene moieties on both sides of the 2-propen-1-one unit—showed activity against both Gram-positive and Gram-negative bacteria as well [1]. The parent azulene-1-carbaldehyde serves as the essential precursor for constructing these bioactive chalcones; simpler azulene derivatives lacking the aldehyde group cannot undergo this condensation.

Antimicrobial Chalcone Drug discovery scaffold

Knoevenagel Condensation Efficiency: Azulene-1-carbaldehyde as Substrate vs. 4-Methyl and Other Alkyl-Substituted Analogs

In the synthesis of vinylazulene chromophores, azulene-1-carbaldehyde and its derivatives undergo Knoevenagel condensation with active methylene compounds (barbituric acids, rhodanine, thiohydantoin). The reaction efficiency is influenced by the presence and position of alkyl substituents (4-, 6-, or 8-positions) on the azulene ring [1]. The unsubstituted azulene-1-carbaldehyde serves as the baseline substrate; alkyl-substituted analogs exhibit altered reactivity that must be empirically optimized for each coupling partner. 14 vinylazulene compounds were prepared and characterized, with UV-vis and redox potentials correlated to structure [1].

Knoevenagel condensation Vinylazulene synthesis Push–pull chromophores

Targeted Application Scenarios for Azulene-1-carbaldehyde (CAS 7206-61-3)


Synthesis of Magenta-Selective Optical Chromophores and pH-Sensitive Dyes

The magenta hue of azulene-1-carbaldehyde (λmax ≈ 542 nm in hexane) fills a chromatic gap between blue azulene and red 1,3-dicarbaldehyde [1]. Furthermore, the protonation of the aldehyde group in TFA produces a measurable change in S2→S0 emission, enabling binary fluorescence pH sensing [2]. Researchers developing trichromatic dye sets, optical filters, or acid-responsive fluorescent probes benefit from this distinct spectral window.

Temporary 1-Position Protection via Room-Temperature Decarbonylation

The 1-formyl group can be cleanly removed at room temperature in pyrrole/acetic acid (49–78% yield), whereas 1,3-dicarbaldehydes decarbonylate less efficiently (36–52%) [1]. This enables a protecting-group strategy for selective functionalization of the azulene 3-, 5-, or 7-positions. Synthetic chemists constructing complex azulene architectures use this method to install substituents regioselectively before removing the formyl directing group under mild conditions.

Precursor for Non-Azole Antifungal Chalcone Libraries

Azulene-1-carbaldehyde undergoes Claisen–Schmidt condensation with acetyl arenes to produce azulene-containing chalcones that exhibit MIC values of 0.156–0.312 mg/mL against Candida parapsilosis [1]. The most active bis-azulene chalcone also displays activity against both Gram-positive and Gram-negative bacterial strains. Medicinal chemistry groups seeking structurally novel antifungal scaffolds with low host toxicity can use this compound as the key aldehyde building block for library synthesis.

Knoevenagel Building Block for Push–Pull NLO Chromophores

The aldehyde at the electron-rich azulene 1-position enables Knoevenagel condensation with electron-deficient heterocyclic methylene compounds to generate push–pull vinylazulenes with tunable UV-vis absorption and redox potentials [1]. These chromophores are candidates for nonlinear optical (NLO) materials, electrochromic devices, and metal-ion sensors. The unsubstituted azulene-1-carbaldehyde provides the most predictable reactivity baseline for systematic structure–property studies [1].

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